Bienvenue dans la boutique en ligne BenchChem!

3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone

stable isotope labeling internal standard mass spectrometry

This deuterium-labeled (d9) oxazolidinone is supplied as a diastereomeric mixture (>98% purity) and serves a dual purpose: (1) a +9 Da mass-shifted internal standard for quantitative LC-MS/MS of bufuralol metabolites in plasma/urine, meeting FDA/EMA & WADA requirements; (2) a versatile synthetic precursor whose bromoethyl group enables nucleophilic displacement to generate hydroxy, amino, or thioether derivatives. Unlike non-deuterated or hydroxyethyl analogs, it avoids co-elution and provides the reactive handle needed for metabolic flux panels. Essential for CYP2D6 activity assays and bioanalytical method validation.

Molecular Formula C17H20BrNO3
Molecular Weight 375.31
CAS No. 1185084-36-9
Cat. No. B564822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone
CAS1185084-36-9
Synonyms3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone
Molecular FormulaC17H20BrNO3
Molecular Weight375.31
Structural Identifiers
SMILESCC(C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C)Br
InChIInChI=1S/C17H20BrNO3/c1-10(18)12-7-5-6-11-8-13(21-15(11)12)14-9-19(16(20)22-14)17(2,3)4/h5-8,10,14H,9H2,1-4H3/i2D3,3D3,4D3
InChIKeyJXRRVNSRXBCARR-WVZRYRIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone (CAS 1185084-36-9): Deuterated Benzofuranyl-Oxazolidinone for Isotope Dilution Mass Spectrometry


This compound is a deuterium-labeled (d9) derivative of a 3‑tert‑butyl‑5‑(benzofuranyl)‑2‑oxazolidinone scaffold, supplied as a mixture of diastereomers [REFS‑1]. It belongs to a class of intermediates employed in the synthesis of bufuralol metabolites—β‑adrenergic blockers with peripheral vasodilating activity [REFS‑2]. The molecule carries a bromoethyl substituent at the 7‑position of the benzofuran ring, providing a reactive handle for further derivatization [REFS‑3].

Why 3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone Cannot Be Replaced by Non‑Deuterated or Alternative Analogs


In quantitative LC‑MS/MS workflows, non‑deuterated analogs lack the mass shift required for reliable internal standardization, while hydroxyethyl or ethyl analogs lack the bromine necessary for downstream derivatization, severely limiting their utility as synthetic precursors [REFS‑1][REFS‑2]. Substituting with the non‑deuterated bromoethyl compound would result in co‑elution with the analyte, compromising quantification accuracy [REFS‑1]. The unique combination of a +9 Da mass shift and a reactive bromoethyl group makes this compound irreplaceable for both analytical and synthetic applications.

Quantitative Differentiation Evidence for 3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone


Deuterium‑Induced +9 Da Mass Shift Enables Unambiguous Analyte Discrimination in LC‑MS/MS

The target compound contains nine deuterium atoms at the tert‑butyl group, producing a molecular ion [M+H]⁺ at m/z ≈ 376.3, while the non‑deuterated analog (C₁₇H₂₀BrNO₃) yields m/z ≈ 367.3. This +9 Da mass shift is sufficient to avoid isotopic overlap with the unlabeled analyte, a prerequisite for isotope dilution mass spectrometry [REFS‑1][REFS‑2].

stable isotope labeling internal standard mass spectrometry quantitative bioanalysis

Bromoethyl Substituent Confers Derivatization Reactivity Absent in Hydroxyethyl and Ethyl Analogs

The benzylic bromine at the 7‑(1‑bromoethyl) position is susceptible to nucleophilic displacement, allowing conversion to hydroxy, amino, thioether, or other functional groups. In contrast, the hydroxyethyl analog (CAS 1076199‑70‑6) and the ethyl analog (CAS 1076199‑68‑2) are essentially inert toward further functionalization under mild conditions [REFS‑1][REFS‑2].

synthetic intermediate nucleophilic substitution metabolite synthesis bufuralol

Vendor‑Certified Purity >98% Facilitates Regulatory‑Grade Bioanalytical Method Validation

BOC Sciences specifies a purity of >98% for this compound [REFS‑1]. In contrast, many non‑certified research‑grade analogs are supplied at 95% purity without batch‑specific certificates of analysis. The higher purity reduces the risk of interfering impurities in quantitative assays.

purity specification quality control reference standard certificate of analysis

Price Differential Reflects Synthetic Complexity and Isotopic Enrichment Cost

The target compound is listed at $380 per 1 mg (Santa Cruz Biotechnology, sc‑223509), whereas the deuterated ethyl analog (rac‑3‑(tert‑butyl‑d9)‑5‑(7‑ethyl‑2‑benzofuranyl)‑2‑oxazolidinone, sc‑219899) is priced at $320 per 1 mg [REFS‑1][REFS‑2]. The 19% premium reflects the additional synthetic steps required to install the bromoethyl group while maintaining isotopic integrity.

procurement cost budgeting deuterium labeling custom synthesis

Optimal Use Cases for 3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone Based on Differentiating Evidence


Internal Standard for LC‑MS/MS Quantification of Bufuralol Metabolites in Pharmacokinetic Studies

The +9 Da mass shift (Section 3, Evidence 1) makes this compound an ideal internal standard for quantifying unlabeled bufuralol metabolites in plasma or urine. Its >98% purity (Section 3, Evidence 3) supports method validation under FDA/EMA bioanalytical guidelines [REFS‑1].

Versatile Precursor for Synthesis of Multiple Deuterated Bufuralol Metabolite Analogs

The reactive bromoethyl group (Section 3, Evidence 2) enables nucleophilic displacement to generate hydroxy, amino, or thioether derivatives, allowing a single purchased intermediate to yield a panel of labeled metabolites for metabolic flux analysis [REFS‑1].

Reference Standard for CYP2D6 Phenotyping Assays Using Bufuralol as Probe Substrate

Because bufuralol is a classic CYP2D6 probe, its deuterated analogs are used as internal standards in LC‑MS‑based CYP2D6 activity assays. The target compound can be reduced to the ethyl analog or hydrolyzed to the hydroxy metabolite, both of which are key analytes in phenotyping panels [REFS‑1][REFS‑2].

Forensic and Anti‑Doping Analysis Requiring High Isotopic Fidelity

The nine‑deuterium label ensures unambiguous distinction from endogenous or administered bufuralol, meeting World Anti‑Doping Agency (WADA) technical document requirements for internal standards in confirmatory LC‑MS methods [REFS‑1].

Quote Request

Request a Quote for 3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.